Home > Products > Screening Compounds P136689 > N~2~-(2-methoxy-5-nitrophenyl)-N~1~-(4-methylbenzyl)-N~2~-(methylsulfonyl)glycinamide
N~2~-(2-methoxy-5-nitrophenyl)-N~1~-(4-methylbenzyl)-N~2~-(methylsulfonyl)glycinamide -

N~2~-(2-methoxy-5-nitrophenyl)-N~1~-(4-methylbenzyl)-N~2~-(methylsulfonyl)glycinamide

Catalog Number: EVT-4359280
CAS Number:
Molecular Formula: C18H21N3O6S
Molecular Weight: 407.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Olmutinib

  • Compound Description: Olmutinib is a third-generation epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI) known for its selectivity in inhibiting EGFR mutations, specifically L858R/T790M. [] It is used as an anticancer agent for treating non-small cell lung cancer (NSCLC). []
  • Relevance: While Olmutinib does not share the core structure of N~2~-(2-methoxy-5-nitrophenyl)-N~1~-(4-methylbenzyl)-N~2~-(methylsulfonyl)glycinamide, it represents a compound modified to incorporate an iodine atom for potential use as a radiolabeled imaging probe. [] This research highlights the strategy of modifying existing bioactive molecules with specific substituents for expanding their applications, potentially relevant to developing derivatives of N~2~-(2-methoxy-5-nitrophenyl)-N~1~-(4-methylbenzyl)-N~2~-(methylsulfonyl)glycinamide. []

N-{3-iodo-5-[(2-{[4-(4-methylpiperazin-1-yl)phenyl]amino}thieno{3,2-d}pyrimidin-4-yl)oxy]phenyl} acrylamide (I-OTB)

  • Compound Description: I-OTB is a derivative of Olmutinib synthesized by introducing an iodine atom to the phenyl group of the parent compound. [] The goal of this modification was to create a potential radiolabeled imaging probe for non-small cell lung cancer. [] In vitro cytotoxicity assays demonstrated that I-OTB retains its affinity towards the EGFR L858R/T790M mutation. []
  • Relevance: The development of I-OTB showcases the modification of a known bioactive molecule, Olmutinib, for a specific application – imaging. [] This approach could be relevant for exploring potential imaging agents derived from N~2~-(2-methoxy-5-nitrophenyl)-N~1~-(4-methylbenzyl)-N~2~-(methylsulfonyl)glycinamide by incorporating suitable radioisotopes. []

5-(5-(3-hydroxyprop-1-yn-1-yl)thiophen-2-yl)-4-methoxy-2-methyl-N-(methylsulfonyl)benzamide (EHB)

  • Compound Description: EHB is a sulfonylbenzamide derivative that acts as a non-nucleoside inhibitor of the Dengue virus RNA-dependent RNA polymerase (RdRp). [] It serves as a lead compound for developing novel Denv RdRp inhibitors with improved potency and pharmacokinetic profiles. []
  • Relevance: EHB represents a key compound in the development of Dengue virus RdRp inhibitors. [] While structurally distinct from N~2~-(2-methoxy-5-nitrophenyl)-N~1~-(4-methylbenzyl)-N~2~-(methylsulfonyl)glycinamide, the presence of the methylsulfonylbenzamide moiety in EHB highlights a potential pharmacophore element. [] Exploring this shared structural feature could provide insights into the structure-activity relationship and potential antiviral activity of N~2~-(2-methoxy-5-nitrophenyl)-N~1~-(4-methylbenzyl)-N~2~-(methylsulfonyl)glycinamide. []

N-(4-Methoxy-2-nitrophenyl)-N-(methylsulfonyl)acetamide

  • Compound Description: This compound serves as a simplified analog of N~2~-(2-methoxy-5-nitrophenyl)-N~1~-(4-methylbenzyl)-N~2~-(methylsulfonyl)glycinamide, lacking the 4-methylbenzyl and glycinamide substituents. []
  • Relevance: The structural similarity of N-(4-Methoxy-2-nitrophenyl)-N-(methylsulfonyl)acetamide to N~2~-(2-methoxy-5-nitrophenyl)-N~1~-(4-methylbenzyl)-N~2~-(methylsulfonyl)glycinamide makes it relevant for understanding the contribution of the 4-methylbenzyl and glycinamide moieties to the overall activity and properties of the target compound. []

9-[(2-methoxy-4-[(methylsulfonyl)amino]phenyl)amino)-N,5-dimethyl-4-acridinecarboxamide (CI-921)

  • Compound Description: CI-921 is an amsacrine analog with enhanced activity against various experimental tumor models. [] It exhibits in vivo and in vitro antitumor properties. []
  • Relevance: The 2-methoxy-4-[(methylsulfonyl)amino]phenyl moiety present in CI-921 is a key structural feature shared with N~2~-(2-methoxy-5-nitrophenyl)-N~1~-(4-methylbenzyl)-N~2~-(methylsulfonyl)glycinamide. [] Investigating this shared structural element and its role in the antitumor activity of CI-921 might provide insights into potential anticancer properties of the target compound. []

MF498 [N-{[4-(5,9-Diethoxy-6-oxo-6,8-dihydro-7H-pyrrolo[3,4-g]quinolin-7-yl)-3-methylbenzyl]sulfonyl}-2-(2-methoxyphenyl)acetamide]

  • Compound Description: MF498 is a selective antagonist for the E prostanoid receptor 4 (EP4). [] It demonstrates efficacy in relieving joint inflammation and pain in rodent models of rheumatoid arthritis and osteoarthritis. []
  • Relevance: The 2-(2-methoxyphenyl)acetamide group in MF498 is structurally similar to the 2-methoxy-5-nitrophenyl-glycinamide moiety in N~2~-(2-methoxy-5-nitrophenyl)-N~1~-(4-methylbenzyl)-N~2~-(methylsulfonyl)glycinamide. [] This similarity suggests that exploring the potential anti-inflammatory properties of N~2~-(2-methoxy-5-nitrophenyl)-N~1~-(4-methylbenzyl)-N~2~-(methylsulfonyl)glycinamide, particularly in relation to EP4 antagonism, could be a promising avenue for research. []

Properties

Product Name

N~2~-(2-methoxy-5-nitrophenyl)-N~1~-(4-methylbenzyl)-N~2~-(methylsulfonyl)glycinamide

IUPAC Name

2-(2-methoxy-N-methylsulfonyl-5-nitroanilino)-N-[(4-methylphenyl)methyl]acetamide

Molecular Formula

C18H21N3O6S

Molecular Weight

407.4 g/mol

InChI

InChI=1S/C18H21N3O6S/c1-13-4-6-14(7-5-13)11-19-18(22)12-20(28(3,25)26)16-10-15(21(23)24)8-9-17(16)27-2/h4-10H,11-12H2,1-3H3,(H,19,22)

InChI Key

OLWXTSTXMYEDEU-UHFFFAOYSA-N

SMILES

CC1=CC=C(C=C1)CNC(=O)CN(C2=C(C=CC(=C2)[N+](=O)[O-])OC)S(=O)(=O)C

Canonical SMILES

CC1=CC=C(C=C1)CNC(=O)CN(C2=C(C=CC(=C2)[N+](=O)[O-])OC)S(=O)(=O)C

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.